AC-PTYR-PTYR-PTYR-ILE-GLU-OH is a synthetic peptide composed of a sequence that includes three phosphorylated tyrosine residues, isoleucine, and glutamic acid. This compound is significant in biochemical research due to its role in studying phosphorylation and signal transduction pathways. The peptide's structure allows it to interact with proteins that recognize phosphorylated tyrosine residues, particularly those containing Src homology 2 domains.
AC-PTYR-PTYR-PTYR-ILE-GLU-OH is classified as a phosphopeptide, which is a type of peptide modified by the addition of a phosphate group to one or more of its amino acids. This modification is crucial for the regulation of protein function and cellular signaling. The synthesis of this compound typically employs solid-phase peptide synthesis techniques, which facilitate the sequential assembly of amino acids into peptides.
The synthesis of AC-PTYR-PTYR-PTYR-ILE-GLU-OH primarily utilizes solid-phase peptide synthesis (SPPS). This method involves several key steps:
The use of microwave-assisted SPPS can enhance efficiency and yield during synthesis.
The molecular structure of AC-PTYR-PTYR-PTYR-ILE-GLU-OH features three phosphorylated tyrosine residues, which are critical for its biological activity. The peptide's sequence can be represented as follows:
This structure allows for interactions with specific proteins involved in signal transduction pathways. The presence of phosphorylated tyrosines enables binding to proteins with Src homology 2 domains, which are pivotal in mediating cellular responses to external signals .
AC-PTYR-PTYR-PTYR-ILE-GLU-OH can undergo various chemical reactions:
These reactions are essential for modifying the peptide's properties and studying its interactions within biological systems.
The mechanism of action for AC-PTYR-PTYR-PTYR-ILE-GLU-OH involves its recognition by proteins that specifically bind phosphorylated tyrosine residues. This interaction modulates various signal transduction pathways by either activating or inhibiting target proteins. Proteins with Src homology 2 domains play a crucial role in this process, as they bind to the phosphorylated residues and facilitate downstream signaling events .
AC-PTYR-PTYR-PTYR-ILE-GLU-OH exhibits several notable physical and chemical properties:
These properties are critical when considering the peptide's applications in biochemical research and therapeutic development.
AC-PTYR-PTYR-PTYR-ILE-GLU-OH has several applications across various fields:
AC-PTYR-PTYR-PTYR-ILE-GLU-OH is a synthetic phosphopeptide with the molecular formula C₄₀H₅₂N₅O₂₁P₃ and a calculated molecular weight of 1031.78 g/mol [2]. This formula accounts for three phosphorylated tyrosine residues (pTyr), isoleucine (Ile), and glutamic acid (Glu), capped by an N-terminal acetyl group (AC) and a C-terminal free acid (OH). The phosphorylation significantly increases the compound's mass relative to its non-phosphorylated counterpart, contributing 303.97 g/mol (3 × phosphate groups, HPO₃).
Key Structural Features:
Table 1: Molecular Specifications
| Property | Value |
|---|---|
| Molecular Formula | C₄₀H₅₂N₅O₂₁P₃ |
| Exact Molecular Weight | 1031.78 g/mol |
| Charge at pH 7 | -6 (3 × pTyr, 1 × Glu, C-terminus) |
| Monoisotopic Mass | 1031.269 Da |
The IUPAC name for this compound is:(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid [2].
Systematic Breakdown:
This phosphopeptide is referenced under multiple synonymous names in chemical databases and literature:
Primary Synonyms:
Sequence-Based Abbreviations:
Phosphotyrosine Derivatives:
Phosphotyrosine (pTyr) is abbreviated as:
Table 2: Synonymous Nomenclature
| Nomenclature Type | Representation |
|---|---|
| IUPAC Name | (2S)-2-[[(2S,3S)-2-[[...phosphonooxy...]pentanedioic acid |
| Commercial Designation | EVT-12689907 |
| Phosphopeptide Sequence | Ac-pTyr-pTyr-pTyr-Ile-Glu-OH |
| Short Sequence Code | Ac-pY-pY-pY-I-E-OH |
SMILES Representations:
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC(CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)NC(CC3=CC=C(C=C3)OP(=O)(O)O)C(=O)NC(CCC(=O)O)C(=O)O [2] CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)[C@H](CC2=CC=C(C=C2)OP(=O)(O)O)NC(=O)[C@H](CC3=CC=C(C=C3)OP(=O)(O)O)NC(=O)C [2] Key Features Encoded:
@ and @@ denote chiral centers with L-configuration. OP(=O)(O)O represents the phosphate group on each tyrosine. NC(=O)C (N-terminal acetyl), C(=O)O (C-terminal carboxylate). InChI Identifiers:
InChI=1S/C40H52N5O21P3/c1-4-22(2)35(39(52)42-30(40(53)54)17-18-34(47)48)45-38(51)33(21-26-9-15-29(16-10-26)66-69(61,62)63)44-37(50)32(20-25-7-13-28(14-8-25)65-68(58,59)60)43-36(49)31(41-23(3)46)19-24-5-11-27(12-6-24)64-67(55,56)57/h5-16,22,30-33,35H,4,17-21H2,1-3H3,(H,41,46)(H,42,52)(H,43,49)(H,44,50)(H,45,51)(H,47,48)(H,53,54)(H2,55,56,57)(H2,58,59,60)(H2,61,62,63) [2] NIVCXPYYUZRWEH-BRUYEORJSA-N (unique hash for database searches) [2] Isomeric Variations:
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: